

# An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate

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## Compound of Interest

Compound Name: Methyl 5-(tert-butoxycarbonylamino)nicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-(tert-butoxycarbonylamino)nicotinate**, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its application in the development of bioactive molecules.

## Core Compound Information

Chemical Identity:

**Methyl 5-(tert-butoxycarbonylamino)nicotinate** is a pyridine derivative featuring a methyl ester and a Boc-protected amine functional group. This structure makes it a valuable building block in medicinal chemistry, allowing for sequential and controlled chemical modifications.

Identifier	Value
CAS Number	168618-38-0[1]
Chemical Name	Methyl 5-(tert-butoxycarbonylamino)nicotinate
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub> [1]
IUPAC Name	Methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate

Chemical Structure:

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## Physicochemical and Spectroscopic Data

Precise quantitative data for **Methyl 5-(tert-butoxycarbonylamino)nicotinate** is crucial for its identification and use in synthetic procedures. The following table summarizes its key properties.

Property	Value
Molecular Weight	252.27 g/mol
Melting Point	123-124 °C[2]
Appearance	White to off-white crystalline solid or powder
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz) δ (ppm)	9.227 (s, 1H), 8.775 (s, 1H), 8.293 (t, J=2.2 Hz, 1H), 7.392 (s, 1H), 3.959 (s, 3H), 1.55 (s, 9H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 125 MHz) δ (ppm)	165.9, 152.8, 148.9, 144.2, 136.1, 123.8, 118.2, 81.6, 52.4, 28.3

## Experimental Protocols

The synthesis of **Methyl 5-(tert-butoxycarbonylamino)nicotinate** is typically achieved through a two-step process starting from 5-aminonicotinic acid.

### Step 1: Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate

This initial step involves the conversion of the carboxylic acid group to a methyl ester.

- Materials: 5-Aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl<sub>2</sub>) or a strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - Suspend 5-aminonicotinic acid in methanol.
  - Cool the mixture in an ice bath.
  - Slowly add thionyl chloride dropwise to the suspension.
  - After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
  - Cool the mixture and remove the solvent under reduced pressure.
  - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with an organic solvent such as ethyl acetate.
  - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-aminonicotinate.

#### Step 2: Boc Protection of Methyl 5-Aminonicotinate

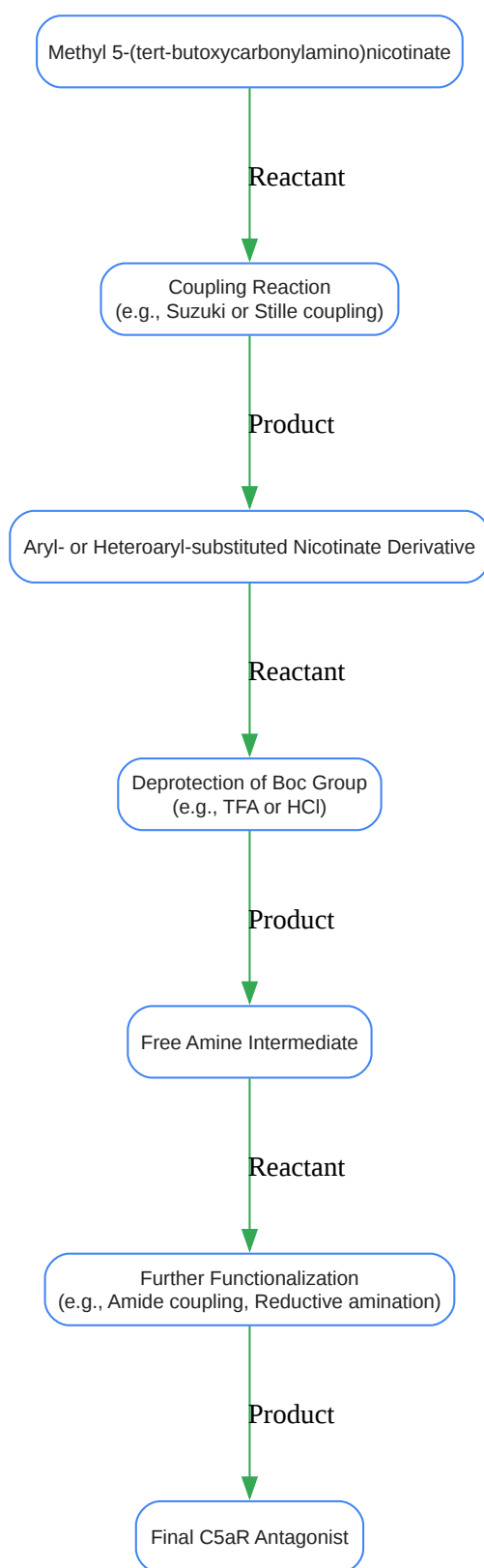
The amino group of Methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
- Procedure:
  - Dissolve Methyl 5-aminonicotinate in the chosen solvent.
  - Add the base to the solution.

- Add di-tert-butyl dicarbonate to the mixture.
- Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Methyl 5-(tert-butoxycarbonylamino)nicotinate**.

## Application in Drug Development: Synthesis of C5a Receptor Antagonists

**Methyl 5-(tert-butoxycarbonylamino)nicotinate** serves as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists, which are under investigation for the treatment of various inflammatory diseases.[3] The following workflow illustrates its role in this synthetic pathway.



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## References

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